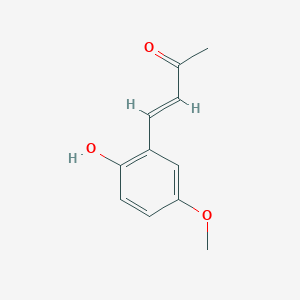

(3E)-4-(2-Hydroxy-5-methoxyphenyl)but-3-en-2-one

Description

(3E)-4-(2-Hydroxy-5-methoxyphenyl)but-3-en-2-one is a conjugated enone featuring a phenyl ring substituted with hydroxyl (-OH) and methoxy (-OCH₃) groups at the 2- and 5-positions, respectively. The α,β-unsaturated ketone moiety (but-3-en-2-one) confers reactivity typical of enones, such as susceptibility to nucleophilic attack and participation in cycloaddition reactions. Applications may include roles as intermediates in organic synthesis or bioactive molecules, though further studies are needed to confirm these uses.

Properties

IUPAC Name |

(E)-4-(2-hydroxy-5-methoxyphenyl)but-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-8(12)3-4-9-7-10(14-2)5-6-11(9)13/h3-7,13H,1-2H3/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLLCHCSFSHOAQQ-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=C(C=CC(=C1)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=C(C=CC(=C1)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-4-(2-Hydroxy-5-methoxyphenyl)but-3-en-2-one typically involves the condensation of 2-hydroxy-5-methoxybenzaldehyde with acetone under basic conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of (3E)-4-(2-Hydroxy-5-methoxyphenyl)but-3-en-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3E)-4-(2-Hydroxy-5-methoxyphenyl)but-3-en-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the butenone structure can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Formation of 4-(2-Hydroxy-5-methoxyphenyl)but-3-en-2-one.

Reduction: Formation of 4-(2-Hydroxy-5-methoxyphenyl)butan-2-ol.

Substitution: Formation of 4-(2-Hydroxy-5-substituted-phenyl)but-3-en-2-one.

Scientific Research Applications

(3E)-4-(2-Hydroxy-5-methoxyphenyl)but-3-en-2-one has several scientific research applications:

Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-4-(2-Hydroxy-5-methoxyphenyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects could be due to its inhibition of pro-inflammatory enzymes and cytokines. Additionally, its potential anticancer activity may involve the induction of apoptosis and inhibition of cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties

The electronic nature of substituents on the phenyl ring significantly impacts the HOMO-LUMO gap and UV-Vis absorption maxima. For example:

- (E)-4-(4-Dimethylaminophenyl)but-3-en-2-one (para-dimethylamino substituent, strong electron-donating): Exhibits a λmax at 375 nm due to the extended conjugation and electron-rich aryl system .

- (E)-4-(4-Nitrophenyl)but-3-en-2-one (para-nitro substituent, electron-withdrawing): Shows a λmax at 323 nm , reflecting reduced conjugation and a hypsochromic shift compared to electron-donating groups .

The target compound’s 2-hydroxy-5-methoxy substitution combines electron-donating (methoxy) and hydrogen-bonding (hydroxyl) groups. While direct UV data for this compound are unavailable, the meta/para substitution pattern may result in intermediate absorption between the dimethylamino and nitro derivatives.

Hydrogen Bonding and Solubility

This contrasts with (E)-4-(3-Phenylisoxazol-5-yl)but-3-en-2-one (), where the isoxazole ring introduces rigidity and alters solubility without significant H-bonding capacity . Hydrogen-bonding networks, as described by Etter’s graph-set analysis, could stabilize the crystal lattice of the target compound, similar to patterns observed in other phenolic enones .

Structural Analogues and Functional Diversity

- (E)-4-(3-Phenylisoxazol-5-yl)but-3-en-2-one : The isoxazole ring replaces the hydroxyl/methoxy-substituted phenyl group, introducing heteroaromaticity and altering electronic properties. This structural variation may enhance thermal stability or modify biological activity .

Data Tables

Table 1: Substituent Effects on UV-Vis Absorption in α,β-Unsaturated Enones

Table 2: Key Structural and Functional Differences

| Compound | Key Features | Implications |

|---|---|---|

| (3E)-4-(2-Hydroxy-5-methoxyphenyl)but-3-en-2-one | Ortho/meta hydroxyl/methoxy groups | Enhanced H-bonding; moderate electron donation |

| (E)-4-(3-Phenylisoxazol-5-yl)but-3-en-2-one | Isoxazole heterocycle | Rigid structure; altered solubility |

| Flavone derivatives | Polycyclic framework; prenyl groups | Increased bioactivity potential |

Biological Activity

(3E)-4-(2-Hydroxy-5-methoxyphenyl)but-3-en-2-one, commonly referred to as a chalcone derivative, exhibits a range of biological activities that make it a subject of interest in pharmacological research. Chalcones are known for their diverse therapeutic properties, including anticancer, anti-inflammatory, and antioxidant effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of (3E)-4-(2-Hydroxy-5-methoxyphenyl)but-3-en-2-one features a reactive α,β-unsaturated carbonyl group, which is pivotal for its biological activity. The presence of the hydroxyl and methoxy groups enhances its interaction with various biological targets.

The biological effects of (3E)-4-(2-Hydroxy-5-methoxyphenyl)but-3-en-2-one can be attributed to several mechanisms:

- Antioxidant Activity : The compound is capable of scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage.

- Anti-inflammatory Effects : It inhibits pro-inflammatory enzymes and cytokines, thereby reducing inflammation.

- Anticancer Potential : The compound induces apoptosis in cancer cells and inhibits cell proliferation through various pathways, including the activation of caspases .

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of chalcones, including (3E)-4-(2-Hydroxy-5-methoxyphenyl)but-3-en-2-one. For instance:

- Cytotoxicity Studies : In vitro assays have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HL-60 (leukemia). The IC50 values indicate moderate to high potency compared to standard chemotherapeutics .

Anti-inflammatory Activity

The compound has been shown to reduce inflammation markers in vitro by inhibiting the expression of inflammatory cytokines. This suggests its potential use in treating inflammatory diseases.

Antioxidant Activity

Research indicates that (3E)-4-(2-Hydroxy-5-methoxyphenyl)but-3-en-2-one possesses strong antioxidant properties, helping to mitigate oxidative stress-related conditions.

Case Studies

- Study on Apoptotic Mechanisms : A study investigated the apoptotic effects of chalcone derivatives, including (3E)-4-(2-Hydroxy-5-methoxyphenyl)but-3-en-2-one, on cancer cells. The results showed increased caspase activity and DNA fragmentation, confirming its role in inducing apoptosis .

- In Vivo Studies : Animal models have been used to evaluate the anti-inflammatory effects of this compound, where it significantly reduced edema in carrageenan-induced paw edema models.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3E)-4-(2-Hydroxy-5-methoxyphenyl)but-3-en-2-one, and how can stereochemical purity be ensured?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between 2-hydroxy-5-methoxyacetophenone and acetone under acidic or basic conditions. To ensure stereochemical purity (E-configuration), reaction parameters like temperature (e.g., 40–60°C), solvent polarity (e.g., ethanol/water mixtures), and catalytic base (e.g., NaOH) must be tightly controlled. Post-synthesis, HPLC with chiral columns or NOESY NMR can validate stereochemistry .

Q. How can spectroscopic techniques (NMR, IR, UV-Vis) distinguish (3E)-4-(2-Hydroxy-5-methoxyphenyl)but-3-en-2-one from its Z-isomer?

- Methodological Answer :

- ¹H NMR : The E-isomer exhibits a characteristic coupling constant (J = 12–16 Hz) for the α,β-unsaturated ketone protons, whereas the Z-isomer shows lower J values (~8–10 Hz).

- IR : The conjugated ketone (C=O stretch ~1680 cm⁻¹) and phenolic -OH (broad peak ~3200 cm⁻¹) are key markers.

- UV-Vis : The E-isomer typically displays a λmax near 330 nm due to extended conjugation, while the Z-isomer absorbs at shorter wavelengths .

Q. What purification strategies are effective for removing byproducts (e.g., oligomers) during synthesis?

- Methodological Answer : Column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate 8:2 to 6:4) effectively separates the target compound from oligomeric byproducts. Recrystallization in ethanol/water (1:1) further enhances purity (>95%), as confirmed by melting point analysis and TLC .

Advanced Research Questions

Q. How do solvent effects and substituent positioning influence the keto-enol tautomerism of this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO) stabilize the enol form via hydrogen bonding, while non-polar solvents favor the keto form. Substituent effects (e.g., electron-donating -OCH3 at C5) enhance enol stability through resonance. Quantitative analysis via <sup>13</sup>C NMR in deuterated solvents and DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) can map tautomeric equilibria .

Q. What experimental and computational approaches resolve contradictions in reported antioxidant activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., DPPH vs. ABTS assays) or sample degradation. Standardize protocols:

- Experimental : Use freshly prepared solutions in degassed methanol, measure activity at consistent timepoints (e.g., 30 min), and validate with ESR spectroscopy.

- Computational : Calculate HOMO/LUMO energies and bond dissociation enthalpies (BDE) for phenolic -OH groups using Molpro or ORCA software to predict radical scavenging efficacy .

Q. How can advanced crystallization techniques improve single-crystal X-ray diffraction (SCXRD) data quality for structural elucidation?

- Methodological Answer : Slow evaporation from acetone/water (3:1) at 4°C yields high-quality crystals. Pre-saturate solutions with inert gases (N2) to prevent oxidation. For challenging cases, employ microbatch crystallization under oil or use seeding techniques. Refinement with SHELXL and validation via CCDC databases ensure accuracy .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in bioactivity studies of this compound?

- Methodological Answer : Implement strict QC protocols:

- Purity : Require ≥98% purity (HPLC-UV at 254 nm).

- Stability : Store samples in amber vials at -20°C with desiccants; monitor degradation via LC-MS over 6 months.

- Bioassays : Include internal controls (e.g., ascorbic acid for antioxidant studies) and report IC50 values with 95% confidence intervals .

Q. What statistical methods are recommended for interpreting dose-response data in cytotoxicity assays?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves (four-parameter logistic model). Report Hill slopes, R<sup>2</sup> values, and perform outlier tests (Grubbs’ test). For low reproducibility, check cell line authentication and assay normalization (e.g., ATP-based viability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.